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molecular formula C10H8BrN5 B8423578 3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine

3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine

Cat. No. B8423578
M. Wt: 278.11 g/mol
InChI Key: DRLJCYIRWPYYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822468B2

Procedure details

6-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazine (Stage 8.2, 2.22 g, 11.1 mmol) was dissolved in DMF (33 mL) and cooled down to 0° C. with an ice-water bath. Then N-bromo-succinimide (2.3 g, 12.3 mmol) was added and the RM was stirred at the same temperature for 1 h45. It was then taken up with EtOAc and washed with a saturated solution of NaHCO3 and brine. The organic layer was dried over Na2SO4 and the solvent was removed. The residue was triturated with Et2O and the precipitate was filtered off to afford the title compound as a yellow solid (tR 1.3 min (conditions 2), MH+=278).
Name
6-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazine
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]3[N:11]([CH:13]=[CH:14][N:15]=3)[N:12]=2)[CH:4]=[N:3]1.[Br:16]N1C(=O)CCC1=O.CCOC(C)=O>CN(C=O)C>[Br:16][C:13]1[N:11]2[N:12]=[C:7]([C:5]3[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=3)[CH:8]=[CH:9][C:10]2=[N:15][CH:14]=1

Inputs

Step One
Name
6-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazine
Quantity
2.22 g
Type
reactant
Smiles
CN1N=CC(=C1)C=1C=CC=2N(N1)C=CN2
Name
Quantity
33 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the RM was stirred at the same temperature for 1 h45
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1N=C(C=C2)C=2C=NN(C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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